3-アセチル-5-クロロチオフェン-2-ボロン酸

説明

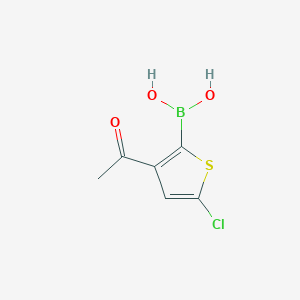

3-Acetyl-5-chlorothiophene-2-boronic acid is a useful research compound. Its molecular formula is C6H6BClO3S and its molecular weight is 204.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Acetyl-5-chlorothiophene-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-5-chlorothiophene-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシングアプリケーション

3-アセチル-5-クロロチオフェン-2-ボロン酸: は、ジオールやフッ化物イオンまたはシアン化物イオンなどの強いルイス塩基との相互作用により、さまざまなセンシングアプリケーションで利用されています。 この相互作用は、均一アッセイまたは不均一検出に不可欠であり、これはセンシング材料の界面またはバルクサンプル内で発生する可能性があります .

生物学的ラベル付け

この化合物は、シスジオールと安定な錯体を形成する能力があるため、生物学的ラベル付けに役立ちます。 これは、炭水化物または糖タンパク質のラベル付けに使用でき、これは生物学的プロセスと疾患状態を研究するために不可欠です .

タンパク質の操作と修飾

研究者は、タンパク質の操作と修飾にボロン酸を使用しています。 これには、糖化タンパク質への選択的結合が含まれ、これはタンパク質機能の理解と治療薬の開発に重要です .

分離技術

分離技術では、3-アセチル-5-クロロチオフェン-2-ボロン酸は、糖化分子の選択的結合と分離に使用でき、これは分析化学と調製生化学の両方で有益です .

治療開発

ボロン酸は、治療開発における可能性について検討されています。 シグナル伝達経路を干渉し、酵素を阻害し、細胞送達システムの一部になることができ、これは新しい薬物開発の可能性を開きます .

糖化分子の電気泳動

この化合物は、糖化分子の電気泳動にも使用されます。 糖部分と相互作用することで、これらの修飾されたタンパク質の分離と分析に役立ち、これは糖尿病研究にとって重要です .

作用機序

Target of Action

Boronic acids, in general, are known to be useful reagents in suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 3-Acetyl-5-chlorothiophene-2-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

It’s known that suzuki-miyaura cross-coupling reactions play a crucial role in the synthesis of various biologically active compounds .

Result of Action

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the synthesis of various biologically active compounds .

生物活性

3-Acetyl-5-chlorothiophene-2-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Chemical Name : 3-Acetyl-5-chlorothiophene-2-boronic acid

- CAS Number : 1451390-79-6

- Molecular Formula : C₇H₈BClO₂S

The biological activity of 3-acetyl-5-chlorothiophene-2-boronic acid is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activity and influence cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It is hypothesized that this compound interacts with receptors that regulate neurotransmitter release, potentially affecting pain and seizure pathways.

Biological Activity

Research indicates that 3-acetyl-5-chlorothiophene-2-boronic acid exhibits several biological activities:

-

Anticancer Activity :

- Studies have demonstrated its cytotoxic effects on cancer cell lines. For instance, in vitro assays showed that at concentrations of 5 µM, the compound decreased the viability of prostate cancer cells significantly while maintaining a higher viability in healthy cells (approximately 71% for healthy cells) .

- The compound's effects were evaluated using the MTS assay, which indicated a dose-dependent decrease in cell viability for cancerous cells .

-

Antimicrobial Properties :

- The compound has shown potential antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Inhibition zones ranged from 7 to 13 mm, indicating effective antimicrobial action .

- These findings suggest a role for boronic acids in combating bacterial infections, possibly through disrupting bacterial cell wall synthesis or function.

-

Neuropharmacological Effects :

- Given its structure, it may influence neurotransmitter systems, particularly those involved in pain modulation. The binding to calcium channels could affect neurotransmitter release, thus impacting conditions like neuropathic pain and anxiety .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

(3-acetyl-5-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3S/c1-3(9)4-2-5(8)12-6(4)7(10)11/h2,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJXOKRAHLVSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)Cl)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。